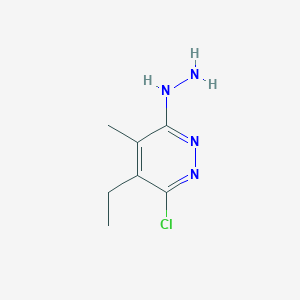
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine typically involves the reaction of 6-chloro-5-ethyl-4-methylpyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridazinone derivatives, hydrazine derivatives with various substituents, and substituted pyridazine derivatives.
科学的研究の応用
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
- 3-Chloro-6-hydrazinylpyridazine
- 6-Chloro-3-hydrazinylpyridazine
- 5-Ethyl-4-methylpyridazin-3-ylhydrazine
Uniqueness
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of the chloro, ethyl, and methyl groups in specific positions on the ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C7H11ClN4 |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
(6-chloro-5-ethyl-4-methylpyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C7H11ClN4/c1-3-5-4(2)7(10-9)12-11-6(5)8/h3,9H2,1-2H3,(H,10,12) |
InChIキー |
JIORCOQHYBCYFX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NN=C1Cl)NN)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

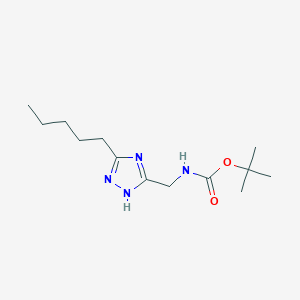
![5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine](/img/structure/B8315746.png)
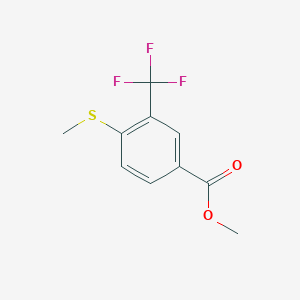
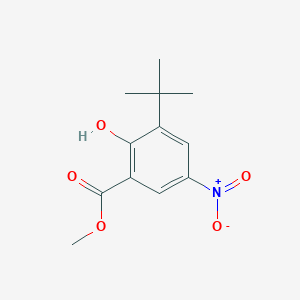
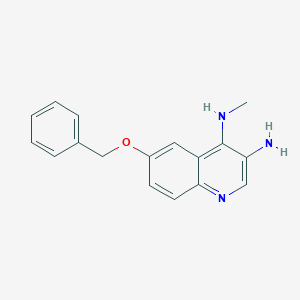
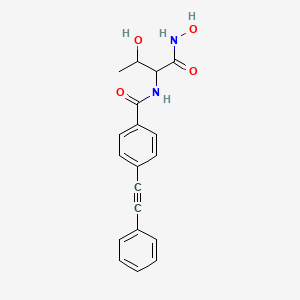

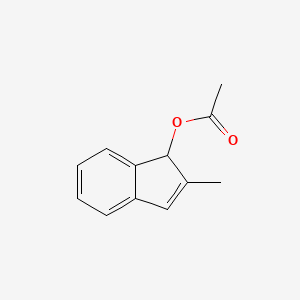
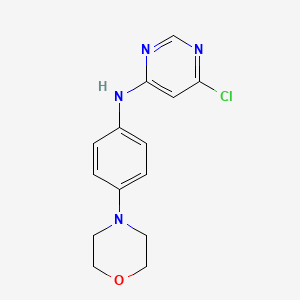
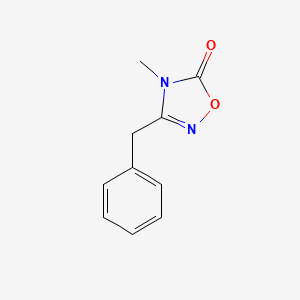
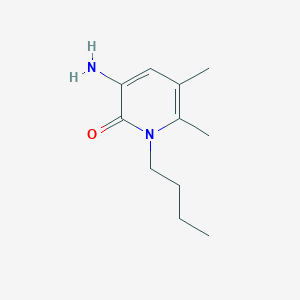
![3-Cyclopropyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine](/img/structure/B8315834.png)

